molecular formula C13H11ClN2O2 B1612460 3-Amino-2-(2-chloroanilino)benzoic acid CAS No. 893613-01-9

3-Amino-2-(2-chloroanilino)benzoic acid

Cat. No. B1612460
CAS RN: 893613-01-9
M. Wt: 262.69 g/mol
InChI Key: OQUDQFCNBSUBEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-(2-chloroanilino)benzoic acid can be viewed as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Trypanocidal Activity

This compound has shown potential in the treatment of Chagas disease, a chronic disease caused by the kinetoplastid protozoan parasite Trypanosoma cruzi . It has been found to inhibit trans-sialidase (TS), an enzyme that has become a pharmacological target for new anti-Chagas drugs .

Anti-Trypanosomal Agents

In addition to its trypanocidal activity, this compound has also been used as an anti-trypanosomal agent . Three compounds sharing a para-aminobenzoic acid moiety showed potent trypanocidal activity, more potent than commercially available drugs nifurtimox and benznidazole .

Anticancer Properties

Para-aminobenzoic acid (PABA) compounds, including “3-Amino-2-(2-chloroanilino)benzoic acid”, have shown potential as anticancer agents . For example, the compound N-(4-((3-Methoxyphenyl)carbamoyl)phenyl) nicotinamide was found to have a noticeable in vitro VEGFR-2 inhibitory effect .

Anti-Alzheimer’s Properties

PABA compounds have also shown potential in the treatment of Alzheimer’s disease . Further research is needed to evaluate the safety and efficacy of these compounds in clinical investigations .

Antibacterial Properties

PABA compounds have demonstrated antibacterial properties, suggesting their potential as therapeutic agents in future clinical trials .

Antiviral Properties

These compounds have also shown antiviral properties, further expanding their potential therapeutic applications .

Antioxidant Properties

PABA compounds have been observed to have antioxidant properties , which could be beneficial in the treatment of various health conditions.

Anti-Inflammatory Properties

Lastly, these compounds have demonstrated anti-inflammatory properties , suggesting their potential use in the treatment of inflammatory diseases.

Safety And Hazards

While specific safety data for 3-Amino-2-(2-chloroanilino)benzoic acid is not available, it’s important to handle all chemicals with care. Always wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

3-amino-2-(2-chloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-9-5-1-2-7-11(9)16-12-8(13(17)18)4-3-6-10(12)15/h1-7,16H,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUDQFCNBSUBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=C2N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587533
Record name 3-Amino-2-(2-chloroanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-[(2-chlorophenyl)amino]benzoic acid

CAS RN

893613-01-9
Record name 3-Amino-2-(2-chloroanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-(2-chlorophenylamino)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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